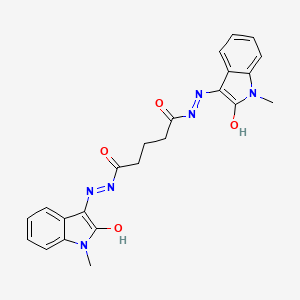
(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide is a useful research compound. Its molecular formula is C23H22N6O4 and its molecular weight is 446.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a glutarohydrazide backbone with two 1-methyl-2-oxoindolin-3-ylidene moieties. Its structural formula can be represented as follows:
This molecular structure is crucial as it influences the compound's interactions with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : It demonstrates effectiveness against several bacterial strains.
- Anti-inflammatory Effects : The compound has been noted to reduce inflammatory markers in vitro.
The antitumor activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This is achieved through the activation of caspases and modulation of the Bcl-2 family proteins.
Case Studies
A study conducted on human breast cancer cell lines (MCF-7) demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound. The results are summarized in Table 1.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
Efficacy Against Bacterial Strains
The antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Research has indicated that this compound can modulate inflammatory pathways. In vitro studies showed a reduction in tumor necrosis factor-alpha (TNF-α) levels upon treatment.
Experimental Results
In an experiment measuring TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages, the following results were observed:
| Treatment Group | TNF-α Level (pg/mL) |
|---|---|
| Control | 250 |
| LPS | 500 |
| Compound Treatment | 150 |
These results indicate a notable anti-inflammatory effect of the compound, highlighting its potential therapeutic applications.
Propiedades
IUPAC Name |
N,N'-bis[(2-hydroxy-1-methylindol-3-yl)imino]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-28-16-10-5-3-8-14(16)20(22(28)32)26-24-18(30)12-7-13-19(31)25-27-21-15-9-4-6-11-17(15)29(2)23(21)33/h3-6,8-11,32-33H,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXAHDWCLOXYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCC(=O)N=NC3=C(N(C4=CC=CC=C43)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













